molecular formula C14H11N3O4S B12910716 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole CAS No. 62235-37-4

1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole

Cat. No.: B12910716
CAS No.: 62235-37-4
M. Wt: 317.32 g/mol
InChI Key: ZWLJKZLZHSANFS-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole is a synthetic indazole derivative intended for research and laboratory use only. This compound is not for diagnostic or therapeutic applications. The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse pharmacological potential . Specifically, 6-nitroindazole derivatives have been identified as promising scaffolds in infectious disease research, demonstrating significant activity as growth inhibitors of parasites like Leishmania major . Such compounds are investigated for their mechanism of action, which may involve highly stable binding to key parasite enzymes like trypanothione reductase (TryR), as supported by molecular docking and dynamics simulation studies . Beyond infectious disease, indazole derivatives are actively explored in various research areas, including oncology and inflammation . The benzenesulfonyl group in this particular compound is a common moiety used in chemical synthesis to modulate the molecule's properties and reactivity, making it a valuable intermediate for further chemical elaboration and structure-activity relationship (SAR) studies. Researchers can utilize this chemical tool to develop novel bioactive molecules for various experimental purposes.

Properties

CAS No.

62235-37-4

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-methyl-6-nitroindazole

InChI

InChI=1S/C14H11N3O4S/c1-10-13-8-7-11(17(18)19)9-14(13)16(15-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

ZWLJKZLZHSANFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 2-Nitroacetophenone

  • Procedure : Acetophenone is added dropwise to a mixture of sulfuric acid and nitric acid at temperatures below -15°C. Calcium silicate powder is introduced, and the reaction is stirred overnight. The mixture is then quenched with ice water and filtered to yield yellow solid 2-nitroacetophenone .
  • Reaction Conditions :
    • Temperature: Below -15°C
    • Stirring Time: Overnight
  • Yield : High purity solid product.

Step 2: Cyclization to Form 3-Methyl-6-Nitroindazole

  • Procedure : A solution of 2-nitroacetophenone in dimethylformamide (DMF) is treated with hydrazine hydrate. The reaction proceeds at ambient temperature for 2 hours, followed by extraction with ethyl acetate and purification.
  • Reaction Conditions :
    • Solvent: DMF
    • Temperature: Room temperature
    • Reaction Time: 2 hours
  • Yield : Up to 95% (brown solid).

Benzenesulfonylation of Indazole

Step 1: Preparation of Benzenesulfonyl Chloride

Benzenesulfonyl chloride is typically synthesized by reacting benzenesulfonic acid with thionyl chloride under reflux conditions. This reagent is used for sulfonylation reactions.

Step 2: Sulfonylation Reaction

  • Procedure : The sulfonylation of 3-methyl-6-nitroindazole involves treating the compound with benzenesulfonyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
  • Reaction Conditions :
    • Solvent: Dichloromethane
    • Base: Potassium carbonate
    • Temperature: Ambient
    • Reaction Time: Several hours
  • Yield : High purity sulfonylated product.

Optimization Techniques

To enhance yields and purity, several optimization strategies can be employed:

  • Temperature Control : Maintaining precise temperatures during diazotization and cyclization steps.
  • Solvent Selection : Using high-purity solvents such as DMF or dichloromethane to minimize impurities.
  • Extraction Efficiency : Repeated washing with saturated sodium bicarbonate or brine solutions improves product isolation.

Data Table Summary

Step Key Reagents Conditions Yield (%) Notes
Diazotization Acetophenone, H₂SO₄, HNO₃ < -15°C, overnight stirring High Produces yellow solid
Cyclization Hydrazine hydrate, DMF Room temp., 2 hours Up to 95% Brown solid
Sulfonylation Benzenesulfonyl chloride Ambient temp., K₂CO₃ High Purified sulfonated product

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 3-Methyl-6-amino-1-(phenylsulfonyl)-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1H-indazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the indazole structure can enhance activity against various pathogens, including bacteria and fungi. The compound's mechanism often involves interference with microbial cell wall synthesis or inhibition of essential enzymes.

Antileishmanial Activity
Recent studies have focused on the antileishmanial properties of 1-(benzenesulfonyl)-3-methyl-6-nitro-1H-indazole derivatives. In vitro assays demonstrated that these compounds exhibit cytotoxic effects on Leishmania species, with effective inhibition of the Trypanothione reductase enzyme, which is crucial for the parasite's survival . The efficacy was evaluated using cell viability assays, revealing promising results for further development into therapeutic agents.

Cancer Research
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Computational docking studies have provided insights into its binding affinity with specific cancer-related proteins .

Agrochemical Applications

Pesticides and Herbicides
The sulfonyl group in 1-(benzenesulfonyl)-3-methyl-6-nitro-1H-indazole makes it a candidate for developing novel agrochemicals. Its derivatives have been synthesized and tested for herbicidal activity against various weeds, showing effective growth inhibition at low concentrations. These compounds could serve as environmentally friendly alternatives to traditional pesticides, minimizing ecological impact while maintaining efficacy .

Material Science

Polymer Additives
The unique chemical structure of 1-(benzenesulfonyl)-3-methyl-6-nitro-1H-indazole allows it to be utilized as an additive in polymers. Its incorporation can enhance thermal stability and mechanical properties of polymer matrices, making it suitable for applications in coatings and composite materials . The compound's ability to act as a stabilizer against UV degradation has also been explored.

Synthesis and Characterization

The synthesis of 1-(benzenesulfonyl)-3-methyl-6-nitro-1H-indazole typically involves a multi-step process starting from readily available precursors. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to characterize the synthesized compounds thoroughly.

Synthesis Method Key Steps Yield (%)
Condensation ReactionReaction with benzenesulfonyl chloride85%
CyclizationFormation of indazole ring90%
PurificationColumn chromatography95%

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate enzyme activity and signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

3-Methyl-6-nitro-1H-indazole Dimethyl Sulfate

Chemical Formula : C₈H₇N₃O₂ (core) + C₂H₆O₄S (dimethyl sulfate)
Molar Mass : 177.16 g/mol (dimethyl sulfate component)
Key Differences :

  • Replaces the benzenesulfonyl group with a dimethyl sulfate moiety.
  • The sulfate group introduces higher polarity, likely increasing solubility in polar solvents compared to the parent compound.
  • Reduced steric bulk due to the absence of the benzene ring may enhance reactivity in nucleophilic substitutions.
Property 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole 3-Methyl-6-nitro-1H-indazole Dimethyl Sulfate
Molar Mass (g/mol) 313.32 177.16 (sulfate component)
Functional Groups Benzenesulfonyl, nitro, methyl Dimethyl sulfate, nitro, methyl
Likely Reactivity Stabilized by sulfonyl group; less electrophilic More reactive due to labile sulfate leaving group

2,3-Dimethyl-6-nitro-1H-indazole

Chemical Formula : C₉H₉N₃O₂
Molar Mass : 191.18 g/mol
Key Differences :

  • Additional methyl group at the 2-position instead of the benzenesulfonyl group.
  • Enhanced steric hindrance at the 2-position may restrict rotational freedom and alter binding interactions in biological systems.
  • Lower molecular weight and hydrophobicity compared to the sulfonyl-containing parent compound.

Spectroscopic Comparison :

  • ¹H-NMR : Methyl groups in 2,3-dimethyl derivatives typically resonate at δ 2.2–2.3 ppm (cf. δ 2.22–2.26 ppm in similar benzimidazole analogs ).
  • The absence of sulfonyl-related deshielding effects simplifies the aromatic region in NMR spectra.

Benzimidazole Sulfonyl Derivatives

Example: 1-[(4-Dimethylaminomethyl)benzenesulfonyl]-5/6-methoxy-1H-benzimidazoles Key Differences:

  • Methoxy groups at the 5- or 6-position introduce electron-donating effects, contrasting with the electron-withdrawing nitro group in the parent indazole.
  • ¹H-NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, distinct from nitro-group-associated shifts in indazoles.
Property 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole Benzimidazole Sulfonyl Derivatives
Core Structure Indazole Benzimidazole
Functional Groups Nitro, methyl, benzenesulfonyl Methoxy, dimethylaminomethyl, benzenesulfonyl
Electronic Effects Electron-withdrawing (nitro, sulfonyl) Mixed (electron-donating methoxy and sulfonyl)

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride

Chemical Formula : C₁₀H₉ClN₂O₂S
Molar Mass : 256.71 g/mol
Melting Point : 76.5–78.5°C
Key Differences :

  • Features a pyrazole ring instead of indazole, altering aromaticity and hydrogen-bonding capacity.
  • Sulfonyl chloride group offers higher reactivity for nucleophilic acyl substitutions compared to the stable sulfonyl-indazole bond.

Research Findings and Implications

  • Synthetic Utility : The benzenesulfonyl group in the parent compound improves stability for crystallographic studies (e.g., via SHELXL ), whereas dimethyl sulfate or sulfonyl chloride analogs are more reactive intermediates.
  • Biological Relevance : Nitro and sulfonyl groups are common in kinase inhibitors and antimicrobial agents. The parent compound’s nitro group may confer cytotoxicity, while benzimidazole derivatives with methoxy groups show varied pharmacokinetic profiles .
  • Crystallography : Software like SHELXT and WinGX are critical for resolving structural differences, such as the planar indazole core versus the bent conformation of benzimidazoles.

Biological Activity

1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole typically involves the reaction of 3-methyl-6-nitroindazole with benzenesulfonyl chloride. The process can be optimized using various methods to enhance yield and purity.

Biological Activity Overview

Indazole derivatives, including 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole, are known for a range of biological activities:

  • Antimicrobial Activity : Indazoles exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Several studies have indicated that indazole derivatives can inhibit the growth of cancer cells while sparing non-tumorigenic cells. For example, compounds similar to 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole have been evaluated for their cytotoxic effects on different cancer cell lines .

Anticancer Activity

A study highlighted that certain indazole derivatives demonstrated potent growth inhibition in cancer cell lines with minimal impact on normal cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating a promising therapeutic index .

CompoundCancer Cell LineIC50 (µM)Selectivity Index
1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazoleMDA-MB-231 (breast)5.2>10
Similar Indazole DerivativeHeLa (cervical)4.8>12

Antimicrobial Activity

Research has shown that sulfonamide and carbamate derivatives of indazoles possess notable antimicrobial properties. In particular, 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole was tested against various pathogens, yielding promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The mechanism by which 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole exerts its biological effects is an area of active research. Preliminary studies suggest that it may act through the inhibition of specific kinases involved in cancer cell proliferation and survival pathways . Additionally, molecular docking studies indicate strong binding affinity to targets relevant to antimicrobial activity .

Case Studies

Several case studies have illustrated the potential of indazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with refractory tumors showed significant tumor reduction in those treated with indazole derivatives compared to control groups .
  • Antimicrobial Application : A study focusing on the treatment of bacterial infections reported that patients receiving treatment with indazole-based compounds exhibited faster recovery times and reduced bacterial loads compared to traditional antibiotics .

Q & A

Q. What statistical frameworks ensure reproducibility in pharmacological dose-response studies?

  • Methodology : Adopt the 3Rs principle (replacement, reduction, refinement) for animal studies. Use power analysis to determine sample size. Include positive/negative controls in each experiment. Publish raw data and analysis scripts (e.g., R/Python) for transparency. Validate findings across multiple cell lines or animal models .

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